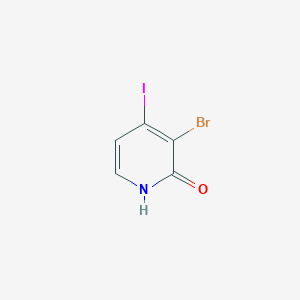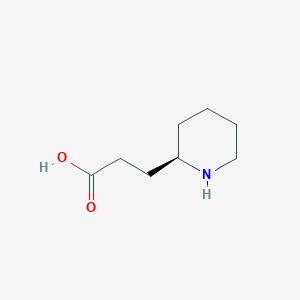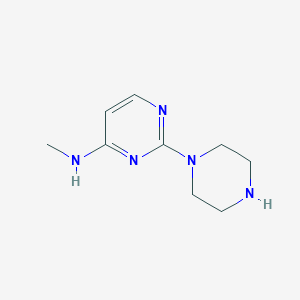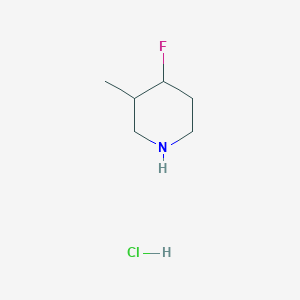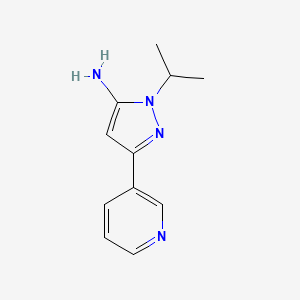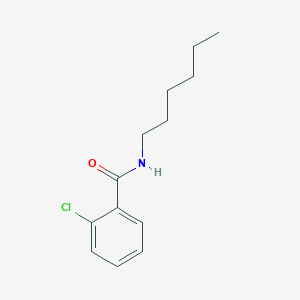
Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol is a cyclobutane derivative with a phenoxy group and two methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol typically involves the [2+2] cycloaddition reaction of dichloroketene with 1,4-cyclohexadiene, followed by a series of reduction and oxidation steps to introduce the phenoxy and hydroxyl groups . The reaction conditions often include the use of catalysts such as POCl3 and reagents like LiAlH4 for reduction and MCPBA for oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).
Reduction: The phenoxy group can be reduced to a phenol using reducing agents such as LiAlH4.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Formation of ketones
Reduction: Formation of phenols
Substitution: Formation of substituted cyclobutane derivatives
Scientific Research Applications
Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s unique structure allows it to fit into specific binding sites, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate
- rel-2-[(1R,3S)-3-Hydroxycyclohexyl]-5-(1,1-dimethylheptyl)phenol
Uniqueness
Rel-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol stands out due to its unique combination of a cyclobutane ring with a phenoxy group and two methyl groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,10-11,13H,8H2,1-2H3/t10-,11+/m1/s1 |
InChI Key |
KMKZSAWKMDFEQL-MNOVXSKESA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1OC2=CC=CC=C2)O)C |
Canonical SMILES |
CC1(C(CC1OC2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13346820.png)
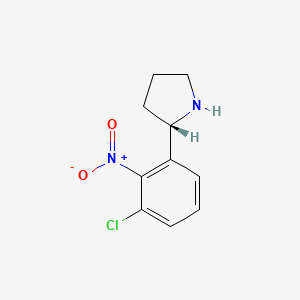
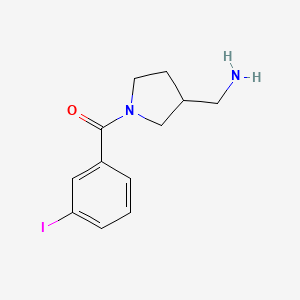

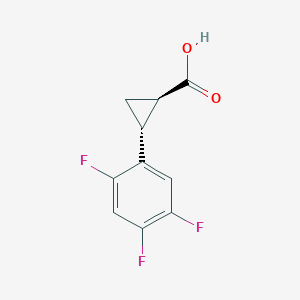
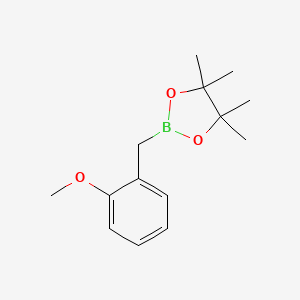
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
